Mal-NH-PEG16-CH2CH2COOPFP ester

Bioconjugation chemistry Amine-reactive ester stability PEGylation efficiency

Mal-NH-PEG16-CH2CH2COOPFP ester (MW 1111.10, C48H75F5N2O21) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group for thiol conjugation, a discrete 16-unit PEG spacer arm, and a pentafluorophenyl (PFP) ester for amine conjugation. It belongs to the class of PEG-based PROTAC linkers used to join an E3 ubiquitin ligase ligand to a target-protein ligand, enabling targeted protein degradation via the ubiquitin-proteasome system, and also serves as a non-cleavable linker for antibody-drug conjugate (ADC) assembly.

Molecular Formula C48H75F5N2O21
Molecular Weight 1111.1 g/mol
Cat. No. B12423220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-NH-PEG16-CH2CH2COOPFP ester
Molecular FormulaC48H75F5N2O21
Molecular Weight1111.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C48H75F5N2O21/c49-43-44(50)46(52)48(47(53)45(43)51)76-42(59)4-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-5-54-39(56)3-6-55-40(57)1-2-41(55)58/h1-2H,3-38H2,(H,54,56)
InChIKeySOYKLWKHWGFIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-NH-PEG16-CH2CH2COOPFP Ester: A Monodisperse Heterobifunctional PEG16 Crosslinker for PROTAC and ADC Bioconjugation


Mal-NH-PEG16-CH2CH2COOPFP ester (MW 1111.10, C48H75F5N2O21) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group for thiol conjugation, a discrete 16-unit PEG spacer arm, and a pentafluorophenyl (PFP) ester for amine conjugation . It belongs to the class of PEG-based PROTAC linkers used to join an E3 ubiquitin ligase ligand to a target-protein ligand, enabling targeted protein degradation via the ubiquitin-proteasome system, and also serves as a non-cleavable linker for antibody-drug conjugate (ADC) assembly . The compound is supplied as a white solid with >95% purity and is stored at -18°C to -20°C under desiccation .

Why Mal-NH-PEG16-CH2CH2COOPFP Ester Cannot Be Replaced by Shorter PEG Linkers or NHS-Ester Analogs in Degrader Design


PROTAC and ADC conjugate performance is extraordinarily sensitive to both linker length and the amine-reactive chemistry employed. In PROTAC design, incremental changes of as little as two ethylene glycol units can switch a degrader from inactive to sub-nanomolar potency, because linker length directly governs the geometry of the ternary E3–PROTAC–target complex and the efficiency of ubiquitin transfer . The commonly used PEG4–PEG8 linkers dominate the literature for standard inter-protein distances, but targets requiring extended reach—such as those with large domain rearrangements or deeply buried lysine residues—demand spacers beyond PEG8 to achieve productive ternary complex formation . Simultaneously, substituting the PFP ester with an NHS ester introduces a critical hydrolytic liability: NHS esters exhibit a half-life of approximately 1 hour at pH 8 and 25°C in aqueous buffer, whereas PFP esters are substantially more resistant to spontaneous hydrolysis, preserving active ester concentration during conjugation and reducing the molar excess of reagent required [1]. These two factors—spacer length precision and amine-reactive group stability—mean that neither a shorter PEG-NHS linker nor a same-length PEG16-NHS analog can serve as a functionally equivalent replacement.

Mal-NH-PEG16-CH2CH2COOPFP Ester: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


PFP Ester vs. NHS Ester: Superior Hydrolytic Stability Extends Active Reagent Lifetime in Aqueous Conjugation Buffers

The PFP (pentafluorophenyl) ester terminus of Mal-NH-PEG16-CH2CH2COOPFP ester provides significantly greater resistance to spontaneous hydrolysis compared to the widely used NHS (N-hydroxysuccinimidyl) ester. Published kinetic data establish that NHS esters exhibit a hydrolysis half-life of approximately 1 hour at pH 8 and 25°C in aqueous buffer, falling to approximately 10 minutes at pH 8.6 and 4°C [1]. In contrast, PFP esters are documented as 'less susceptible to undergoing hydrolysis' than NHS esters across the pH 7–9 range commonly employed for amine conjugation, enabling more efficient reactions with reduced molar excess of reagent . The fluorinated aromatic ring of the PFP group exerts an electron-withdrawing effect that stabilizes the ester toward nucleophilic attack by water while preserving high reactivity toward primary and secondary amines . This differential hydrolysis profile means that for an equivalent conjugation protocol at pH 8.0, a significantly larger fraction of the PFP ester remains competent for amine coupling over a 1–2 hour reaction window compared to the corresponding NHS ester, which would be substantially depleted by competing hydrolysis.

Bioconjugation chemistry Amine-reactive ester stability PEGylation efficiency

PEG16 Spacer Length: Extended Reach Beyond PEG4–PEG8 Standards for Targets Requiring Large Inter-Ligand Distances

The PEG16 spacer in Mal-NH-PEG16-CH2CH2COOPFP ester offers an extended conformational reach substantially beyond the PEG4–PEG8 linkers that dominate published PROTAC campaigns. Published structure–activity relationship (SAR) analyses demonstrate that progression from PEG4 to PEG8 can enhance residence time in the ternary E3–PROTAC–target complex by an order of magnitude, with incremental addition of two ethylene glycol units capable of switching a degrader from inactive to sub-nanomolar potency . The PEG4–PEG8 triad spans end-to-end distances appropriate for most crystallographically observed inter-protein pocket separations (~3 nm), but targets with large domain rearrangements, extended binding grooves, or deeply recessed lysine ubiquitination sites require longer spacers to achieve productive ternary complex geometry without introducing torsional strain . A comparative reference point: the structurally related MAL-dPEG12-TFP ester (12 PEG units) provides a 49-atom, 51.1 Å spacer arm . Mal-NH-PEG16-CH2CH2COOPFP ester, with 16 ethylene glycol units, extends this to approximately 65–70 atoms and an estimated ~68 Å, offering an additional ~17 Å of reach. Furthermore, an experimental study of Retro-2-based PROTACs demonstrated that GSPT1 degradation was critically dependent on PEG linker length, with PEG2, PEG3, PEG4, PEG5, and PEG6 variants producing distinct degradation efficiency profiles (DC50 ranging from 0.43 to >30 μM depending on linker length) [1]. This demonstrates that linker length is not a passive parameter but a decisive determinant of degradation potency.

PROTAC linker design Ternary complex geometry Structure-activity relationship

Monodisperse PEG16: Defined Molecular Weight Ensures Batch-to-Batch Reproducibility vs. Polydisperse PEG Alternatives

Mal-NH-PEG16-CH2CH2COOPFP ester is a monodisperse compound with a precisely defined molecular weight of 1111.10 Da (C48H75F5N2O21), as confirmed by multiple independent vendor specifications . This contrasts fundamentally with polydisperse PEG reagents (e.g., mPEG2K-NHS ester with nominal MW ~2000 Da), which are mixtures of polymer chains with varying degrees of polymerization. The consequence for degrader development is significant: polydisperse PEG linkers produce PROTACs that are themselves mixtures, introducing batch-to-batch variability that confounds pharmacological data and prevents reliable attribution of activity changes to linker length rather than compositional noise [1]. Published analyses demonstrate that introducing an optimized monodisperse PEG linker can enhance degradation potency (DC50) by several-fold to tenfold and achieve maximum degradation rates (Dmax) exceeding 90%, effects that cannot be reliably optimized when the linker itself is a heterogeneous population [1]. Furthermore, monodisperse PEG linkers enable investigators to array linker lengths from two to sixteen glycol units with identical chemistry, allowing systematic structure-activity relationship studies where the only variable is spacer length .

Monodisperse PEG PROTAC reproducibility CMC analytical characterization

Maleimide-Thiol Selectivity: 1000-Fold Kinetic Preference at Physiological pH Enables Orthogonal Two-Step Conjugation

The maleimide terminus of Mal-NH-PEG16-CH2CH2COOPFP ester reacts with free thiols (cysteine residues) via Michael addition to form a stable thioether bond, with a well-established kinetic preference of approximately 1000-fold for thiols over amines at pH 7.0 . This quantitative selectivity underpins the orthogonal, sequential conjugation strategy: the PFP ester is reacted with an amine-containing molecule first (at pH 7.5–8.5, optimal for PFP-amine coupling), followed by maleimide-thiol conjugation at pH 6.5–7.5, where the maleimide is reactive and the PFP ester has already been consumed . At pH values above 7.5, maleimide ring hydrolysis to unreactive maleamic acid competes with productive thiol conjugation, and free amines begin to compete with thiols at the maleimide site . The pH operating windows of the two reactive termini (PFP: 7.5–8.5; maleimide: 6.5–7.5) are sufficiently separated to permit sequential, one-pot conjugation protocols that minimize intermediate purification steps. In ADC applications, maleimide-thiol conjugation to reduced interchain cysteine residues of IgG1/IgG4 antibodies (up to 8 available thiols) routinely achieves quantitative conversion with a small molar excess of maleimide reagent, producing drug-to-antibody ratios (DAR) of 2–8 depending on reduction conditions .

Maleimide-thiol chemistry Bioconjugation orthogonality ADC linker design

PFP Ester Reactivity with Secondary Amines: Broader Substrate Scope vs. NHS Ester for Complex Biomolecule Conjugation

A distinct advantage of the PFP ester over the widely used NHS ester is its capacity to react efficiently with both primary and secondary amine groups. Vendor technical documentation for Mal-PEG-PFP reagents explicitly states that 'PFP reacts not only with primary amine, but also with secondary amine groups' . This broader amine substrate scope is attributed to the higher electrophilicity of the pentafluorophenyl ester, driven by the electron-withdrawing effect of the five fluorine substituents on the aromatic ring . In contrast, NHS esters are predominantly reactive toward primary amines (e.g., lysine ε-amino groups and N-terminal α-amines) and exhibit significantly lower reactivity toward secondary amines such as proline ring nitrogens or N-methylated residues. This differential scope is relevant for conjugation to biomolecules where secondary amine functional groups are present—including certain peptide backbone N-methylations, histidine imidazole nitrogens under specific pH conditions, and small-molecule payloads containing secondary amine handles . The ability of PFP esters to target secondary amines expands the conjugation toolbox beyond the standard lysine-focused NHS ester chemistry.

Secondary amine conjugation PFP ester reactivity Lysine vs. N-terminal amine selectivity

Optimal Application Scenarios for Mal-NH-PEG16-CH2CH2COOPFP Ester Based on Quantitative Differentiation Evidence


PROTAC Degrader Library Synthesis Requiring Extended PEG16 Spacer Length for Targets with Large Inter-Domain Distances

For E3 ligase–target protein pairs where the ubiquitin-transfer-competent lysine residues are separated by distances exceeding those comfortably spanned by PEG8 (~40 Å), Mal-NH-PEG16-CH2CH2COOPFP ester provides an extended ~68 Å spacer arm. As demonstrated in the SAR literature, progression from PEG4 to PEG8 enhances ternary complex residence time by an order of magnitude . The PEG16 variant extends this conformational sampling window further, enabling systematic optimization for targets where PEG8-based PROTACs fail to induce productive degradation—a scenario directly evidenced by the Retro-2 PROTAC study where PEG linker length dictated GSPT1 degradation efficiency across PEG2–PEG6 variants (DC50 range: 0.43 to >30 μM) [1]. The monodisperse nature of the PEG16 spacer ensures that observed degradation activity can be unambiguously attributed to spacer length rather than compositional heterogeneity [2].

Aqueous-Phase Sequential Bioconjugation Exploiting PFP Ester Stability for Reduced Reagent Molar Excess

In two-step conjugation protocols where an amine-containing payload (drug, fluorophore, or peptide) is first coupled via the PFP ester at pH 7.5–8.5, followed by thiol conjugation via the maleimide at pH 6.5–7.5, the superior hydrolytic stability of the PFP ester compared to NHS esters directly reduces the molar excess of linker required for quantitative first-step coupling. NHS esters exhibit a half-life of approximately 1 hour at pH 8 and 25°C, meaning that a substantial fraction of reagent is consumed by hydrolysis rather than productive conjugation [3]. The PFP ester's enhanced stability preserves active ester concentration throughout the reaction window, resulting in higher effective yields and lower reagent cost per conjugation—a practical advantage when scaling from milligram discovery reactions to gram-scale preclinical production .

Antibody-Drug Conjugate (ADC) Assembly with Orthogonal Maleimide-Thiol and PFP-Amine Conjugation

For ADC constructs where a cytotoxic payload bearing a free amine is conjugated to a reduced antibody via a non-cleavable heterobifunctional linker, Mal-NH-PEG16-CH2CH2COOPFP ester enables a sequential, orthogonal conjugation workflow. The maleimide group reacts with reduced interchain cysteine thiols (up to 8 per IgG1/IgG4) with approximately 1000-fold selectivity over amines at pH 7.0, forming stable thioether bonds . The PFP ester, already pre-conjugated to the payload or available for post-antibody-conjugation amine coupling, provides hydrolytic stability during the maleimide-thiol step, avoiding the premature inactivation that plagues NHS ester-based ADC linkers . The PEG16 spacer additionally imparts hydrophilicity to the linker-payload construct, which can mitigate the aggregation propensity of hydrophobic cytotoxic payloads and improve the pharmacokinetic profile of the resulting ADC .

PROTAC Structure-Activity Relationship (SAR) Studies Across PEG2–PEG16 Linker Length Series

Systematic PROTAC SAR campaigns investigating the impact of linker length on degradation potency benefit from a series of chemically identical, monodisperse PEG linkers spanning short (PEG2) to extended (PEG16) spacers. Mal-NH-PEG16-CH2CH2COOPFP ester serves as the long-spacer terminus of such a series, with the same maleimide and PFP ester termini as shorter-chain analogs (e.g., Mal-PEG4-PFP, Mal-PEG8-PFP). Published evidence shows that even single ethylene glycol unit shifts can alter ubiquitination efficiency by an order of magnitude , and monodisperse linkers improve DC50 by several-fold to tenfold versus polydisperse alternatives while enabling Dmax >90% [2]. The PEG16 variant is specifically indicated when preliminary screening with PEG4–PEG8 linkers yields suboptimal degradation, suggesting that a longer spacer is required to accommodate the steric and conformational demands of the specific E3–target pair.

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